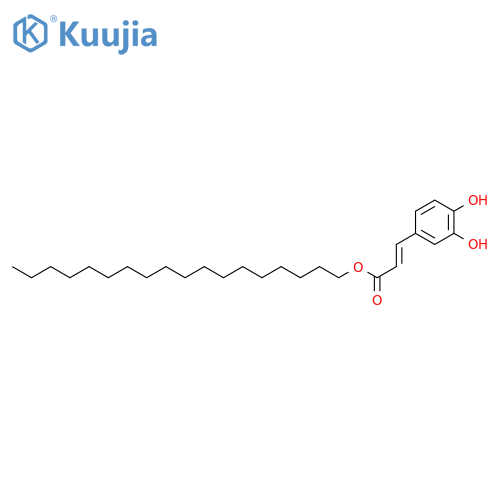Cas no 69573-60-0 (2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-)

69573-60-0 structure
商品名:2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-
- Octadecyl caffeate
- octadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Caffeic acid n-octadecyl ester
- [ "" ]
- 69573-60-0
- AKOS025287875
- UNII-458UK7GX7M
- 458UK7GX7M
- trans-Caffeic acid stearyl ester
- CS-0023393
- FS-8770
- HY-N3159
- BDBM50479621
- n-octadecyl ester
- Octadecylcaffeate
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (E)-; trans-Caffeic acid stearyl ester
- SCHEMBL883450
- CHEMBL471797
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (E)-
- octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- n-octadecyl caffeate
- OCTADECYL (2E)-3-(3,4-DIHYDROXYPHENYL)PROP-2-ENOATE
- DA-76376
- Octadecyl (2E)-3-(3,4-dihydroxyphenyl)acrylate
-
- インチ: InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+
- InChIKey: QYVZEPLDLPYECM-XUTLUUPISA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCOC(=O)/C=C/c1ccc(c(c1)O)O
計算された属性
- せいみつぶんしりょう: 432.32400
- どういたいしつりょう: 432.32395988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 20
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 11.1
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.011±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 110-112 ºC (chloroform )
- ふってん: 560.9±40.0 °C at 760 mmHg
- フラッシュポイント: 175.5±20.8 °C
- ようかいど: Insuluble (2.4E-5 g/L) (25 ºC),
- PSA: 66.76000
- LogP: 7.91570
- じょうきあつ: 0.0±1.6 mmHg at 25°C
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN4691-5 mg |
Octadecyl caffeate |
69573-60-0 | 98% | 5mg |
¥ 950 | 2023-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O28470-5mg |
Octadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
69573-60-0 | 5mg |
¥1600.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4691-5mg |
Octadecyl caffeate |
69573-60-0 | 5mg |
¥ 950 | 2024-07-19 | ||
| A2B Chem LLC | AC93739-5mg |
Octadecyl caffeate |
69573-60-0 | 98.0% | 5mg |
$177.00 | 2024-04-19 | |
| TargetMol Chemicals | TN4691-1 ml * 10 mm |
Octadecyl caffeate |
69573-60-0 | 1 ml * 10 mm |
¥ 1050 | 2024-07-19 | ||
| TargetMol Chemicals | TN4691-1 mL * 10 mM (in DMSO) |
Octadecyl caffeate |
69573-60-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1050 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4691-1 mg |
Octadecyl caffeate |
69573-60-0 | 1mg |
¥1795.00 | 2022-04-26 |
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- 関連文献
-
1. Book reviews
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
69573-60-0 (2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-) 関連製品
- 66648-50-8(Ethyl 3,4-dihydroxycinnamate)
- 28593-92-2(Docosyl 3-(3,4-dihydroxyphenyl)acrylate)
- 118971-61-2(Caffeic Acid 1,1-Dimethylallyl Ester)
- 72943-88-5(2-Propenoic acid, 3-(4-hydroxyphenyl)-, octadecyl ester, (2E)-)
- 101959-37-9(Octacosyl 3-(4-hydroxy-3-methoxyphenyl)acrylate)
- 102-37-4(Ethyl caffeate)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:69573-60-0)Octadecyl caffeate

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ